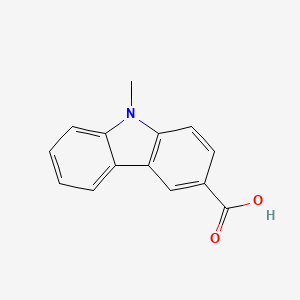

9-Methyl-9H-carbazole-3-carboxylic acid

Descripción general

Descripción

9-Methyl-9H-carbazole-3-carboxylic acid is an organic compound with the molecular formula C14H11NO2. It belongs to the class of carbazole derivatives, which are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The compound is characterized by a carbazole core structure with a methyl group at the 9-position and a carboxylic acid group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-carbazole-3-carboxylic acid typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation of carbazole, followed by oxidation and methylation steps. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is usually purified through recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products:

Oxidation: 9-Methyl-9H-carbazole-3-carboxaldehyde or this compound.

Reduction: 9-Methyl-9H-carbazole-3-methanol.

Substitution: Various halogenated carbazole derivatives.

Aplicaciones Científicas De Investigación

9-Methyl-9H-carbazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biological assays.

Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.

Mecanismo De Acción

The mechanism of action of 9-Methyl-9H-carbazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the carbazole core can participate in π-π interactions. These interactions can modulate the activity of proteins or nucleic acids, leading to various biological effects.

Comparación Con Compuestos Similares

- 9-Methyl-9H-carbazole-2-carbaldehyde

- 9-Ethyl-3-carbazolecarboxaldehyde

- 9- (2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

Comparison: Compared to its analogs, 9-Methyl-9H-carbazole-3-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and interaction with other molecules. The presence of the methyl group at the 9-position also affects its electronic properties, making it suitable for specific applications in organic electronics and materials science.

Actividad Biológica

9-Methyl-9H-carbazole-3-carboxylic acid (MCA) is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of MCA, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

MCA has the molecular formula C₁₄H₁₁NO₂, featuring a carbazole core with a carboxylic acid group at the 3-position. The presence of the methyl group at the 9-position influences its solubility and reactivity, making it a valuable compound in various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol |

| Melting Point | 256–258 °C |

| Solubility | Soluble in organic solvents |

MCA exhibits its biological activities through several mechanisms:

- Induction of Apoptosis : MCA has been shown to selectively induce apoptosis in cancer cells by activating the p53 signaling pathway, which is crucial for tumor suppression. This mechanism is particularly effective against melanoma cells, where MCA enhances caspase activity leading to cell death .

- Inhibition of Cell Proliferation : Studies indicate that MCA can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell growth and survival .

- Antimicrobial Activity : Preliminary research suggests that MCA may possess antimicrobial properties, potentially inhibiting specific enzymes or receptors involved in microbial growth.

Case Studies and Research Findings

Several studies have explored the biological activity of MCA and its derivatives:

- Anti-Cancer Activity : In a study involving melanoma cells, MCA was found to significantly suppress tumor growth without affecting normal melanocytes. The compound's ability to promote apoptosis through p53 activation was highlighted as a promising avenue for melanoma therapy .

- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications to the carbazole structure can enhance biological activity. For instance, compounds with different substituents at various positions on the carbazole ring show varying degrees of cytotoxicity against cancer cell lines .

- Pharmacological Potential : A review on carbazole derivatives emphasized the potential of MCA in drug development, particularly for anti-cancer applications due to its favorable safety profile and selective action against tumor cells .

Comparative Analysis with Related Compounds

To understand the unique properties of MCA, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 9H-Carbazole | Base structure without functional groups | Significant electronic properties |

| 9-Methyl-9H-Carbazole-4-Carboxylic Acid | Methyl group at position 9 | Altered solubility and reactivity |

| 2-Hydroxy-9H-Carbazole-3-Carboxylic Acid | Hydroxyl group at position 2 | Enhanced biological activity due to additional functional group |

Propiedades

IUPAC Name |

9-methylcarbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCYYHQXRCUSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346734 | |

| Record name | 9-Methyl-9H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89374-79-8 | |

| Record name | 9-Methyl-9H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-Methyl-9H-carbazole-3-carboxylic acid interact with mild steel to inhibit corrosion?

A1: The research paper by [] investigates this compound and its derivatives as potential corrosion inhibitors for mild steel. While the abstract doesn't provide specific details on the interaction mechanism, it highlights the use of electrochemical and computational methods to study the inhibitory effects in both abiotic and biotic environments. This suggests that the researchers likely explored how the compound adsorbs onto the steel surface, forming a protective layer that hinders corrosive agents from reaching the metal. Further details on the interaction mechanism, such as the type of adsorption (physisorption or chemisorption) and the specific sites of interaction, would be found within the full text of the paper.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.